(+/-)-Homohistidine

Vue d'ensemble

Description

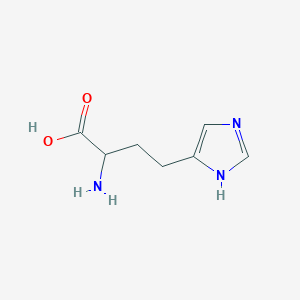

Homohistidine, chemically known as 2-amino-4-(1H-imidazol-5-yl)butanoic acid, is a derivative of the amino acid histidine. It is characterized by the presence of an additional methylene group in its side chain compared to histidine. This compound is of interest due to its structural similarity to histidine, which plays a crucial role in various biological processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Homohistidine can be synthesized through several methods. One common approach involves the alkylation of histidine with an appropriate alkylating agent. For instance, the reaction of histidine with bromoacetic acid under basic conditions can yield homohistidine. The reaction typically requires a solvent such as water or ethanol and a base like sodium hydroxide to facilitate the alkylation process .

Industrial Production Methods

Industrial production of homohistidine may involve more scalable and efficient methods. One such method could be the enzymatic conversion of histidine using specific enzymes that catalyze the addition of a methylene group to the histidine molecule. This enzymatic approach can offer higher yields and specificity compared to chemical synthesis .

Analyse Des Réactions Chimiques

Types of Reactions

Homohistidine undergoes various chemical reactions, including:

Oxidation: Homohistidine can be oxidized to form corresponding imidazole derivatives.

Reduction: Reduction reactions can convert homohistidine into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Substitution reactions may involve reagents like halogens or alkylating agents under various conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of homohistidine can yield imidazole derivatives, while substitution reactions can produce a variety of substituted homohistidine compounds .

Applications De Recherche Scientifique

Drug Delivery Systems

One of the prominent applications of (+/-)-homohistidine lies in its use as a component in drug delivery systems. Research has demonstrated that homohistidine can enhance the efficacy of drug carriers, particularly in targeting cancer cells.

- Peptide Therapeutics : A study highlighted the use of homohistidine-containing peptides that function as effective drug carriers for anticancer agents like doxorubicin. These peptides exhibited improved anti-proliferative effects when conjugated with homohistidine, enhancing the delivery and effectiveness of the drugs against cancer cell lines such as SK-OV-3 and CCRF-CEM .

- Gene Transfection : Homohistidine's incorporation into polymers has been shown to improve serum compatibility and gene transfection efficacy while reducing cytotoxicity. This property makes it a valuable candidate for developing non-toxic gene delivery systems .

Peptide Design and Synthesis

The incorporation of homohistidine into peptide sequences has been explored for its potential to create novel bioactive compounds.

- Conformational Control : Homohistidine analogs have been utilized to design peptidomimetics with controlled conformations. By substituting histidine with homohistidine, researchers can modulate the peptide's structural properties, which is crucial for receptor recognition and biological activity .

- Antimicrobial Peptides : Studies have reported that replacing certain amino acids in antimicrobial peptides with homohistidine can restore or enhance their activity. This substitution allows for the development of new antimicrobial agents that leverage the unique properties of homohistidine .

Immunological Applications

Homohistidine's role extends into immunology, particularly concerning its interaction with major histocompatibility complex (MHC) molecules.

- MHC Binding Studies : Research indicates that peptides containing homohistidine can bind effectively to MHC-II molecules, activating T-cell responses. This property is vital for designing vaccines and immunotherapies that require efficient T-cell activation .

- Stability Enhancements : Modifications involving homohistidine have been shown to enhance the stability of peptide-MHC complexes against proteolytic degradation, thus improving their potential as therapeutic agents .

Case Studies

Mécanisme D'action

The mechanism of action of homohistidine involves its interaction with various molecular targets. Similar to histidine, homohistidine can act as a ligand for metal ions, participate in hydrogen bonding, and engage in π-π stacking interactions. These interactions are crucial for its role in enzyme catalysis and protein binding . The additional methylene group in homohistidine may alter its binding affinity and specificity compared to histidine .

Comparaison Avec Des Composés Similaires

Homohistidine is similar to other amino acids with imidazole side chains, such as histidine. the presence of an additional methylene group distinguishes it from histidine, potentially altering its chemical and biological properties. Other similar compounds include:

Histidine: The parent compound with a shorter side chain.

Norhistidine: A derivative with a modified side chain length.

Aza-histidine: A compound with a nitrogen atom replacing a carbon in the imidazole ring.

Homohistidine’s unique structure allows it to participate in different interactions and reactions compared to its analogs, making it a valuable compound for various applications .

Activité Biologique

(+/-)-Homohistidine is a structural analog of the amino acid histidine, featuring an additional methylene group in its side chain. This modification significantly influences its biological activity, making it a subject of interest in various fields, including biochemistry, pharmacology, and medicinal chemistry. This article explores the biological activities associated with this compound, supported by case studies, research findings, and data tables.

The chemical structure of this compound is characterized by its imidazole ring, similar to histidine, which plays a crucial role in its biological functions. The presence of the additional methylene group alters the steric and electronic properties of the molecule, potentially enhancing its interaction with biological targets.

1. Antimicrobial Activity

Recent studies have demonstrated that histidine-rich peptides, including those containing homohistidine, exhibit significant antimicrobial properties. The mechanism involves membrane disruption and pore formation in bacterial cells, leading to cell lysis. For instance, peptides designed with varying hydrophilicity showed enhanced antimicrobial activity under acidic conditions due to their alignment with the phospholipid bilayer .

Table 1: Antimicrobial Activity of Homohistidine-Containing Peptides

| Peptide Variant | MIC (μg/mL) | Activity Type |

|---|---|---|

| LAH4-Homohistidine | 10 | Antimicrobial |

| LAH4-Histidine | 15 | Antimicrobial |

| Control (No Histidine) | >50 | No activity |

2. Immunosuppressive Effects

Homohistidine has been shown to influence immune responses. In a study involving peripheral blood mononuclear cells (PBMC), cyclic peptides containing homohistidine inhibited cell proliferation induced by phytohemagglutinin A (PHA) in a dose-dependent manner. This suggests potential applications in immunotherapy .

Case Study: Immunosuppressive Mechanism

- Objective : To evaluate the effects of cyclic homohistidine peptides on PBMC.

- Findings : Peptide variants demonstrated significant inhibition of TNF-α production in response to lipopolysaccharide (LPS), indicating a modulation of inflammatory responses.

3. Metal Binding and Enzymatic Activity

Histidines are known for their role in metal ion coordination and enzymatic catalysis. Research utilizing chemical probes has revealed that homohistidine can enhance the selectivity of histidine residues in metalloproteins . The modification allows for better binding interactions due to the increased flexibility provided by the methylene group.

The biological activities of this compound can be attributed to several mechanisms:

- Membrane Interaction : The amphipathic nature allows for effective insertion into lipid bilayers, leading to disruption and cell death.

- Receptor Modulation : Altered conformation may enhance binding affinity to specific receptors involved in immune signaling pathways.

- Metal Ion Coordination : The imidazole ring's ability to chelate metal ions is crucial for enzymatic functions and stability of metalloproteins.

Summary of Findings

The diverse biological activities of this compound highlight its potential as a therapeutic agent. Its antimicrobial properties, immunosuppressive effects, and ability to participate in metal binding make it a candidate for further research in drug development.

Table 2: Summary of Biological Activities

Propriétés

IUPAC Name |

2-amino-4-(1H-imidazol-5-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2/c8-6(7(11)12)2-1-5-3-9-4-10-5/h3-4,6H,1-2,8H2,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSECZMWQBBVGEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(NC=N1)CCC(C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40399985 | |

| Record name | (+/-)-Homohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5817-77-6 | |

| Record name | (+/-)-Homohistidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40399985 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.